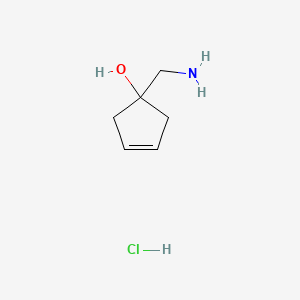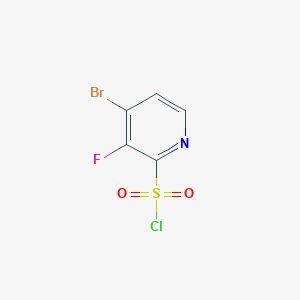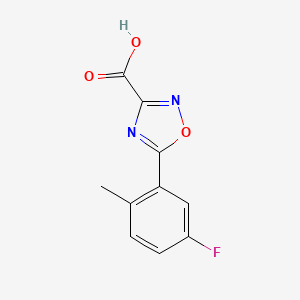
1-(Aminomethyl)cyclopent-3-en-1-olhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Aminomethyl)cyclopent-3-en-1-olhydrochloride is a chemical compound with the molecular formula C6H12ClNO and a molecular weight of 149.6186 . This compound is characterized by the presence of an aminomethyl group attached to a cyclopentene ring, along with a hydroxyl group and a hydrochloride salt. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-(Aminomethyl)cyclopent-3-en-1-olhydrochloride involves several steps. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . Industrial production methods often utilize these synthetic routes under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(Aminomethyl)cyclopent-3-en-1-olhydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(Aminomethyl)cyclopent-3-en-1-olhydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, it serves as a key intermediate in the synthesis of various pharmacologically active compounds, including antiviral agents and enzyme inhibitors . In biological research, it is used to study the effects of cyclopentene derivatives on cellular processes and metabolic pathways. Industrial applications include its use as a building block for the synthesis of complex organic molecules and materials.
Mécanisme D'action
The mechanism of action of 1-(Aminomethyl)cyclopent-3-en-1-olhydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target proteins, leading to changes in their conformation and activity . This compound can also modulate enzymatic reactions by acting as a substrate or inhibitor, thereby influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
1-(Aminomethyl)cyclopent-3-en-1-olhydrochloride can be compared with other similar compounds, such as 1-(Aminomethyl)cyclopropanol and 1-(Aminomethyl)cyclohexanol. These compounds share similar structural features but differ in the size and conformation of their ring systems . The unique cyclopentene ring in this compound imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C6H12ClNO |
|---|---|
Poids moléculaire |
149.62 g/mol |
Nom IUPAC |
1-(aminomethyl)cyclopent-3-en-1-ol;hydrochloride |
InChI |
InChI=1S/C6H11NO.ClH/c7-5-6(8)3-1-2-4-6;/h1-2,8H,3-5,7H2;1H |
Clé InChI |
GQPMHMYVHPGKTQ-UHFFFAOYSA-N |
SMILES canonique |
C1C=CCC1(CN)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(2-aminoethyl)piperidin-4-yl]butanamide](/img/structure/B15311684.png)


![4-Isopropyl-7-methyl-1-oxaspiro[2.5]octane](/img/structure/B15311702.png)



![8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane](/img/structure/B15311737.png)
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B15311742.png)





